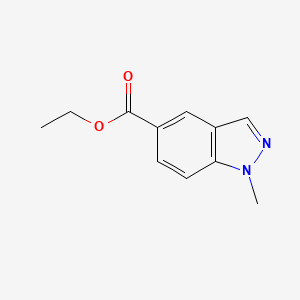
Ethyl 1-methyl-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-methyl-1H-indazole-5-carboxylate (CAS: 1314398-37-2) is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and an ethyl ester at the 5-position. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{N}2\text{O}2 $, with a molecular weight of 204.23 g/mol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 1-Methyl-1H-Indazole-5-Carboxylate
- Structural Difference : Replaces the ethyl ester with a methyl ester (CAS: 1092351-82-0).
- Reactivity : In palladium-catalyzed oxidative arylation reactions, Mthis compound yielded C3-arylated products at 51% efficiency, slightly higher than its ethyl counterpart (45%) under identical conditions. This suggests the ethyl group may introduce steric hindrance or electronic effects that marginally reduce reactivity .
- Commercial Availability : Available at 97% purity, priced at €20.00/g (1g scale), compared to the ethyl variant, which is less commonly listed in commercial catalogs .
Ethyl 1-[3-(1H-Imidazol-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate
- Core Heterocycle : Features a benzimidazole ring instead of indazole.
- Biological Relevance : Benzimidazole derivatives are widely studied for antiparasitic and anticancer applications, whereas indazole derivatives like this compound are explored for kinase inhibition and anti-inflammatory properties .
- Synthesis Complexity : The benzimidazole derivative requires multi-step synthesis with functionalization at the 1-position, whereas the indazole variant is simpler to derivatize due to fewer steric constraints .
Methyl 1H-Imidazole-5-Carboxylate (CAS: 17325-26-7)
- Heteroatom Arrangement : Contains an imidazole ring (two adjacent nitrogen atoms) versus the fused benzene-pyrazole system in indazole.
- Electronic Properties: The imidazole ring has a lower aromatic stabilization energy, making it more reactive in electrophilic substitutions.
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity (%) | Price (1g) | Core Structure |
|---|---|---|---|---|---|
| This compound | 1314398-37-2 | 204.23 | N/A | N/A | Indazole |
| Mthis compound | 1092351-82-0 | 190.18 | 97.00 | €20.00 | Indazole |
| Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 140.13 | N/A | N/A | Imidazole |
Table 2: Reactivity in Palladium-Catalyzed Arylation
| Compound | Reaction Position | Yield (%) | Notes |
|---|---|---|---|
| This compound | C3 | 45 | Ethyl ester introduces steric effects |
| Mthis compound | C3 | 51 | Higher yield due to smaller ester group |
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 1-methylindazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-12-13(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
VYRCDLNTVKLSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















